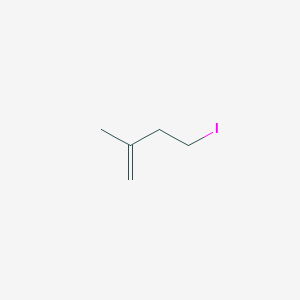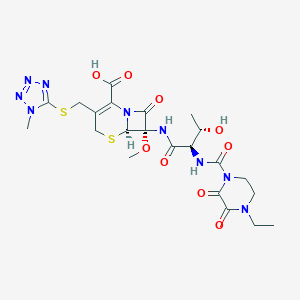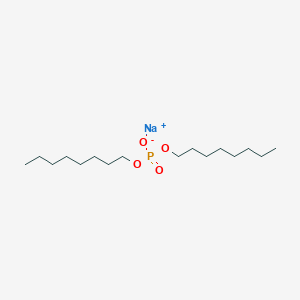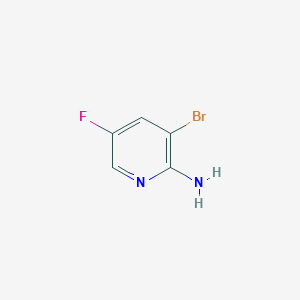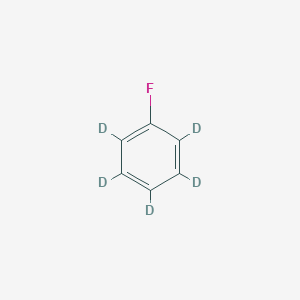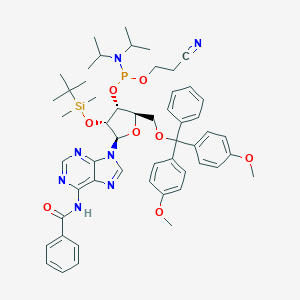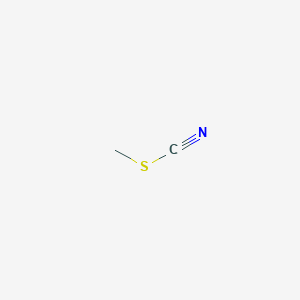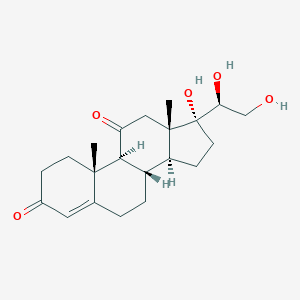
Reichstein's substance U
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Reichstein’s substance U, also known as 11-Deoxycortisol, is a glucocorticoid steroid hormone. It is an intermediate in the biosynthesis of cortisol, a vital hormone in the human body. This compound was first described by Tadeusz Reichstein in 1938 and is also referred to as Reichstein’s Substance S or Compound S .
Vorbereitungsmethoden
The preparation of Reichstein’s substance U involves several steps:
Hydrogenation of D-glucose to D-sorbitol: This step uses nickel as a catalyst under high temperature and pressure conditions.
Microbial oxidation of D-sorbitol to L-sorbose: This step involves the use of acetobacter at pH 4-6 and 30°C.
Protection of hydroxyl groups in L-sorbose: This is achieved by forming an acetal with acetone and an acid to produce Diacetone-L-sorbose.
Organic oxidation with potassium permanganate: This step converts Diacetone-L-sorbose to Diprogulic acid, followed by heating with water to produce 2-Keto-L-gulonic acid.
Gamma lactonization: The final step involves ring-closing to form the desired compound.
Analyse Chemischer Reaktionen
Reichstein’s substance U undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cortisol, a potent glucocorticoid.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.
Common reagents used in these reactions include potassium permanganate for oxidation and nickel catalysts for hydrogenation . The major products formed from these reactions are cortisol and other related glucocorticoids .
Wissenschaftliche Forschungsanwendungen
Reichstein’s substance U has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various glucocorticoids.
Biology: It plays a role in studying the biosynthesis pathways of steroid hormones.
Medicine: It is used in the development of anti-inflammatory and immunosuppressive drugs.
Industry: It is utilized in the production of corticosteroids for pharmaceutical use.
Wirkmechanismus
Reichstein’s substance U exerts its effects by acting as a precursor to cortisol. It is converted to cortisol by the enzyme 11β-hydroxylase . Cortisol then binds to glucocorticoid receptors, influencing various physiological processes such as metabolism, immune response, and stress response .
Vergleich Mit ähnlichen Verbindungen
Reichstein’s substance U is similar to other glucocorticoids such as:
Cortisone: Another glucocorticoid with similar anti-inflammatory properties.
Hydrocortisone: The active form of cortisone, used in various medical treatments.
Prednisolone: A synthetic glucocorticoid with potent anti-inflammatory effects.
Reichstein’s substance U is unique due to its role as an intermediate in cortisol biosynthesis, making it crucial for understanding steroid hormone pathways .
Eigenschaften
CAS-Nummer |
566-38-1 |
|---|---|
Molekularformel |
C21H30O5 |
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
(8S,9S,10R,13S,14S,17R)-17-[(1S)-1,2-dihydroxyethyl]-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-15,17-18,22,25-26H,3-8,10-11H2,1-2H3/t14-,15-,17-,18+,19-,20-,21-/m0/s1 |
InChI-Schlüssel |
XBIDABJJGYNJTK-VDUMFTQRSA-N |
SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(CO)O)O)C |
Isomerische SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4([C@H](CO)O)O)C |
Kanonische SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(CO)O)O)C |
Synonyme |
17,20 beta,21-trihydroxypregn-4-ene-3,11-dione 20-dihydrocortisone 4-pregnene-17 alpha,20 beta,21-triol-3,11-dione 4-pregnene-17 alpha,20 beta,21-triol-3,11-dione, (20R)-isomer 4-pregnene-17 alpha,20 beta,21-triol-3,11-dione, (20S)-isomer 4-pregnene-17 alpha,20 beta,21-triol-3,11-dione, 4-(14)C-labeled, (20R)-isomer 4-pregnene-17 alpha,20 beta,21-triol-3,11-dione, hydrogen sulfate, (20R)-isomer Reichstein's substance U |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


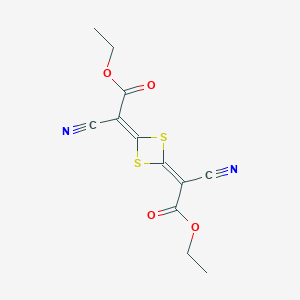
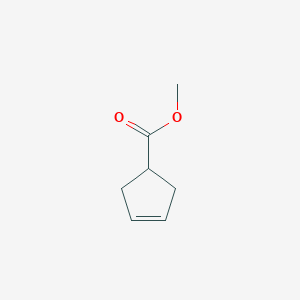
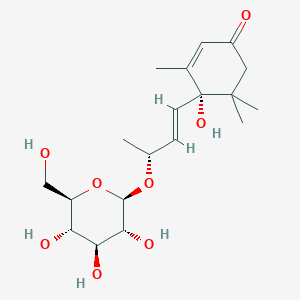
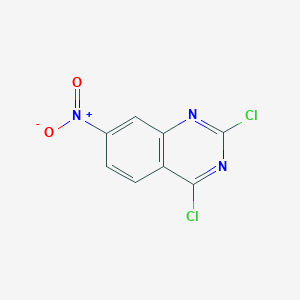
![10-hydroxy-10-[(2S,3S)-3-oct-2-enyloxiran-2-yl]deca-5,8-dienoic acid](/img/structure/B58029.png)
